molecular formula C5H8O5 B1208788 Citramalic acid CAS No. 597-44-4

Citramalic acid

Cat. No.: B1208788
CAS No.: 597-44-4
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-UHFFFAOYSA-N
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Description

Citramalic acid is an organic compound with the chemical formula HO₂CCH₂C(CH₃)(OH)CO₂H. It is a chiral compound, structurally related to malic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Citramalic acid can be synthesized through the hydration of mesaconic acid, catalyzed by mesaconyl-C4-CoA hydratase. The reaction is as follows:

HO2CCH=C(CH3)CO2H+H2OHO2CCH2C(CH3)(OH)CO2H\text{HO}_2\text{CCH}=\text{C(CH}_3\text{)CO}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{HO}_2\text{CCH}_2\text{C(CH}_3\text{)(OH)CO}_2\text{H} HO2​CCH=C(CH3​)CO2​H+H2​O→HO2​CCH2​C(CH3​)(OH)CO2​H

This conversion can also be achieved in vitro .

Industrial Production Methods

Industrial production of this compound involves the use of metabolically engineered Escherichia coli strains. These strains express a modified citramalate synthase gene from Methanococcus jannaschii, allowing the conversion of glycerol to this compound. The process involves controlled batch and fed-batch experiments to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Citramalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydration: Water and mesaconyl-C4-CoA hydratase.

    Enzymatic Reactions: (S)-citramalyl-CoA lyase.

Major Products

Scientific Research Applications

Citramalic acid has several scientific research applications:

Mechanism of Action

Citramalic acid exerts its effects through various biochemical pathways. It is a hydrated derivative of mesaconic acid and is involved in the conversion to acetyl-CoA and pyruvate. The enzyme (S)-citramalyl-CoA lyase plays a crucial role in this process, facilitating the breakdown of citramalyl-CoA .

Comparison with Similar Compounds

Citramalic acid is structurally similar to other dicarboxylic acids, such as:

Properties

IUPAC Name

2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40862265
Record name Citramalic acid
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Molecular Weight

148.11 g/mol
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Physical Description

Solid
Record name Citramalic acid
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CAS No.

597-44-4, 2306-22-1
Record name (±)-Citramalic acid
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Record name Citramalic acid
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Record name (±)-2-hydroxy-2-methylsuccinic acid
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Record name (�±)-Citramalic acid dipotassium salt
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Record name CITRAMALIC ACID
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Record name Citramalic acid
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Melting Point

107 - 111 °C
Record name Citramalic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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